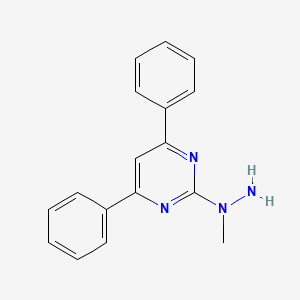

2-(1-Methylhydrazino)-4,6-diphenylpyrimidine

Description

The exact mass of the compound 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4,6-diphenylpyrimidin-2-yl)-1-methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4/c1-21(18)17-19-15(13-8-4-2-5-9-13)12-16(20-17)14-10-6-3-7-11-14/h2-12H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLATRIAIDVTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355084 | |

| Record name | 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198305 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

413620-13-0 | |

| Record name | 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The synthesis is strategically designed in a multi-step sequence, commencing with the Claisen-Schmidt condensation to form the chalcone precursor, 1,3-diphenyl-2-propen-1-one. Subsequent cyclocondensation with guanidine hydrochloride affords the key intermediate, 2-amino-4,6-diphenylpyrimidine. This is followed by a Sandmeyer reaction to yield 2-chloro-4,6-diphenylpyrimidine, which then undergoes a final nucleophilic aromatic substitution with 1-methylhydrazine to produce the target molecule. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters at each stage, providing researchers with the necessary information to replicate and adapt this synthesis for their specific applications.

Introduction

Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile. The introduction of a methylhydrazino group at the C2 position, in particular, can significantly influence the compound's interaction with biological targets. This guide focuses on the synthesis of this compound, a molecule of interest for further investigation in drug development programs. The presented synthetic strategy is logical and relies on well-established chemical transformations, ensuring its accessibility and reproducibility in a standard laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-stage process. The initial stage involves the construction of the pyrimidine core, followed by the strategic introduction of a leaving group at the 2-position, and finally, the displacement of this leaving group with the desired methylhydrazine moiety.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2-Amino-4,6-diphenylpyrimidine

The foundational step in this synthesis is the creation of the 4,6-diphenylpyrimidine core. This is efficiently achieved through the cyclocondensation reaction of a chalcone with a guanidine salt.

Part 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

The precursor chalcone is synthesized via a Claisen-Schmidt condensation between benzaldehyde and acetophenone. This reaction is typically base-catalyzed and proceeds with high yield.

Experimental Protocol:

-

To a stirred solution of benzaldehyde (0.1 mol) and acetophenone (0.1 mol) in ethanol (100 mL), a solution of sodium hydroxide (0.15 mol) in water (20 mL) is added dropwise at room temperature.

-

The reaction mixture is stirred for 2-3 hours, during which a yellow precipitate of the chalcone forms.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is poured into ice-cold water and acidified with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water until neutral, and dried.

-

The crude product can be recrystallized from ethanol to afford pure 1,3-diphenyl-2-propen-1-one.

Part 2: Cyclocondensation to 2-Amino-4,6-diphenylpyrimidine

The synthesized chalcone is then reacted with guanidine hydrochloride in the presence of a base to form the pyrimidine ring.

Experimental Protocol:

-

A mixture of 1,3-diphenyl-2-propen-1-one (0.01 mol), guanidine hydrochloride (0.015 mol), and sodium hydroxide (0.02 mol) in ethanol (50 mL) is refluxed for 6-8 hours.[1]

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried.

-

Recrystallization from ethanol yields pure 2-amino-4,6-diphenylpyrimidine.[1][2]

Stage 2: Synthesis of 2-Chloro-4,6-diphenylpyrimidine via Sandmeyer Reaction

The conversion of the 2-amino group to a chloro group is a critical step, as the chloro substituent serves as an excellent leaving group for the subsequent nucleophilic substitution. The Sandmeyer reaction is a classic and reliable method for this transformation.[3][4][5]

Experimental Protocol:

-

Diazotization: 2-Amino-4,6-diphenylpyrimidine (0.01 mol) is suspended in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL) and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (0.012 mol) in water (10 mL) is added dropwise to the stirred suspension, keeping the temperature below 5 °C. The completion of diazotization can be tested with starch-iodide paper.[6]

-

Sandmeyer Reaction: In a separate flask, copper(I) chloride (0.015 mol) is dissolved in concentrated hydrochloric acid (15 mL).

-

The cold diazonium salt solution is added slowly to the copper(I) chloride solution with vigorous stirring. Evolution of nitrogen gas will be observed.

-

The reaction mixture is allowed to warm to room temperature and then heated on a water bath at 60 °C for 30 minutes to ensure complete reaction.

-

After cooling, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude 2-chloro-4,6-diphenylpyrimidine can be purified by column chromatography on silica gel.

Stage 3: Synthesis of this compound

The final step involves the nucleophilic aromatic substitution of the 2-chloro group with 1-methylhydrazine.

Experimental Protocol:

-

To a solution of 2-chloro-4,6-diphenylpyrimidine (0.005 mol) in a suitable solvent such as ethanol or isopropanol (30 mL), 1-methylhydrazine (0.01 mol) is added.

-

The reaction mixture is refluxed for 4-6 hours, with progress monitored by TLC.

-

After completion, the solvent is evaporated under reduced pressure.

-

The residue is taken up in water and extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1,3-Diphenyl-2-propen-1-one | C₁₅H₁₂O | 208.26 | Yellow solid |

| 2-Amino-4,6-diphenylpyrimidine | C₁₆H₁₃N₃ | 247.30 | Pale yellow solid |

| 2-Chloro-4,6-diphenylpyrimidine | C₁₆H₁₁ClN₂ | 266.73 | White solid |

| This compound | C₁₇H₁₆N₄ | 276.34 | Off-white solid |

Conclusion

The synthesis of this compound has been successfully outlined in a three-stage process. This guide provides detailed, step-by-step protocols that are based on established and reliable chemical reactions. The presented methodology offers a clear and reproducible pathway for obtaining this valuable heterocyclic compound, which can serve as a key building block for the development of novel therapeutic agents. Researchers and scientists in the field of drug discovery can utilize this in-depth guide to further explore the potential of pyrimidine-based scaffolds in their research endeavors.

References

- Kumar, A., et al. (2013). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 5(5), 188-195.

- Sharma, V., & Sharma, K. V. (2011). Synthesis and biological activity of some 2-amino-4,6-substituted-diarylpyrimidines. Rasayan Journal of Chemistry, 4(1), 17-23.

- Akhtar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837-1873.

- Siddiqui, N., et al. (2019). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives.

- Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia.

- Hussain, F., et al. (2010). Synthesis and Reactions of 2-Amino-4,6-Diaryl Pyrimidine Derivatives. Asian Journal of Chemistry, 22(1), 86-90.

- Pharmaguideline. (n.d.).

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- El-Gazzar, A. R. B. A., et al. (2016).

- BenchChem. (2025). A Technical Guide to the Nucleophilic Substitution Reactivity of 2,6-dichloro-4-phenylpyridine.

- Nguyen, D. T., et al. (2009). Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method. Journal of Chemistry, 47(5), 628-633.

- Rasayan, J. Chem. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES.

- Al-Otaibi, A. M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104149.

- BOC Sciences. (n.d.).

- KK Wagh College of Pharmacy. (n.d.).

- Al-Tel, T. H., et al. (2022). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 27(13), 4253.

- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds that are integral to numerous biological processes and have found extensive applications in medicinal chemistry.[1] The unique electronic properties of the pyrimidine ring, coupled with the diverse functionalities that can be introduced at various positions, make it a privileged structure in the design of novel therapeutic agents. This guide focuses on a specific derivative, 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine , a molecule of significant interest due to the pharmacological potential associated with its constituent moieties. The 4,6-diphenylpyrimidine core has been identified as a promising scaffold for targeting enzymes implicated in neurodegenerative disorders, while the hydrazino group offers a versatile handle for further chemical modifications and is a common pharmacophore in many bioactive compounds.[1][2]

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, reactivity, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Chemical Properties and Structural Elucidation

This compound is a complex molecule with distinct structural features that dictate its chemical behavior and potential biological activity. A thorough understanding of its properties is crucial for its application in research and development.

Physicochemical Properties

| Property | Predicted/Calculated Value | Source |

| Molecular Formula | C₁₇H₁₆N₄ | [3] |

| Molecular Weight | 276.34 g/mol | [3] |

| LogP | 3.72 | [3] |

| Topological Polar Surface Area (TPSA) | 55.0 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | ChemAxon |

| Rotatable Bonds | 3 | [3] |

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not currently published. However, based on the known spectral data of its constituent parts (4,6-diphenylpyrimidine and methylhydrazine), we can predict its characteristic spectroscopic features.[3][4][5][6][7]

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (Phenyl Rings): Multiple signals in the range of δ 7.2-8.5 ppm.

-

Pyrimidine Ring Proton (C5-H): A singlet expected around δ 7.0-7.5 ppm.

-

N-CH₃ Protons: A singlet at approximately δ 2.5-3.0 ppm.[7]

-

NH Proton: A broad singlet, the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

Pyrimidine Ring Carbons (C4, C6): Resonances expected in the region of δ 160-165 ppm.[5]

-

Pyrimidine Ring Carbon (C2): A downfield signal around δ 165-170 ppm due to the attachment of the electronegative nitrogen atoms of the hydrazino group.[5]

-

Pyrimidine Ring Carbon (C5): A signal in the range of δ 105-115 ppm.[5]

-

Phenyl Ring Carbons: Multiple signals between δ 125-140 ppm.

-

N-CH₃ Carbon: An upfield signal around δ 30-40 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Sharp peaks around 3000-3100 cm⁻¹.

-

C=N and C=C Stretching (Pyrimidine and Phenyl Rings): Multiple sharp bands in the 1400-1600 cm⁻¹ region.[4]

-

C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4,6-Diphenylpyrimidin-2(1H)-one

This step involves the cyclocondensation of a 1,3-dicarbonyl compound with urea, a well-established method for the synthesis of pyrimidinones.[8]

-

Reagents and Materials:

-

1,3-Diphenyl-1,3-propanedione (1.0 eq)

-

Urea (1.5 eq)

-

Sulfamic acid (catalyst)[8]

-

Ethanol (solvent)

-

-

Procedure:

-

To a round-bottom flask, add 1,3-diphenyl-1,3-propanedione, urea, and a catalytic amount of sulfamic acid.

-

Add ethanol as the solvent and reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 4,6-diphenylpyrimidin-2(1H)-one.

-

Step 2: Synthesis of 2-Chloro-4,6-diphenylpyrimidine

The conversion of the pyrimidinone to the corresponding chloropyrimidine is a crucial step, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[9]

-

Reagents and Materials:

-

4,6-Diphenylpyrimidin-2(1H)-one (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (excess)

-

N,N-Dimethylaniline (catalyst)

-

-

Procedure:

-

In a fume hood, carefully add 4,6-diphenylpyrimidin-2(1H)-one to an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

The product will precipitate out of the aqueous solution.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to yield 2-chloro-4,6-diphenylpyrimidine.

-

Step 3: Synthesis of this compound

The final step involves the nucleophilic substitution of the chloro group with methylhydrazine.

-

Reagents and Materials:

-

2-Chloro-4,6-diphenylpyrimidine (1.0 eq)

-

Methylhydrazine (1.2 eq)

-

Ethanol (solvent)

-

Triethylamine (base, optional)

-

-

Procedure:

-

Dissolve 2-chloro-4,6-diphenylpyrimidine in ethanol in a round-bottom flask.

-

Add methylhydrazine to the solution. An optional base like triethylamine can be added to scavenge the HCl formed during the reaction.

-

Reflux the reaction mixture for 4-8 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Reactivity and Potential for Derivatization

The this compound molecule possesses several reactive sites, making it an excellent candidate for further chemical modifications to generate a library of derivatives for structure-activity relationship (SAR) studies.

Reactivity of the Hydrazino Group

The hydrazino moiety is the most reactive functional group in the molecule. It can undergo a variety of reactions, including:

-

Condensation with Aldehydes and Ketones: The terminal amino group of the methylhydrazino moiety can react with aldehydes and ketones to form the corresponding hydrazones. This is a common strategy to introduce diverse substituents and modulate the physicochemical and pharmacological properties of the molecule.[10]

-

Cyclization Reactions: The hydrazino group can participate in cyclization reactions with various reagents to form fused heterocyclic systems, such as triazolopyrimidines. These fused systems often exhibit unique biological activities.

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylhydrazine(60-34-4) 1H NMR spectrum [chemicalbook.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Methyl-1-phenylhydrazine(618-40-6) 1H NMR [m.chemicalbook.com]

- 8. Three-component one-pot synthesis of 4,6-diarylpyrimidin- 2(1H)-ones under solvent-free conditions in the presence of sulfamic acid as a green and reusable catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the synthesis and definitive structure elucidation of the novel heterocyclic compound, 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The precise determination of their molecular architecture is paramount for understanding structure-activity relationships and advancing drug development pipelines. This guide, designed for researchers and scientists, eschews a rigid template, instead presenting a logical, field-proven workflow. We delve into the causality behind experimental choices, ensuring each protocol is a self-validating system. From a strategic two-step synthesis to a multi-pronged analytical approach employing Mass Spectrometry, FTIR, and advanced 1D and 2D NMR spectroscopy, this document serves as a practical manual. All claims are substantiated with authoritative references, and detailed, step-by-step methodologies are provided for reproducibility.

Strategic Synthesis of this compound

The rational design of a synthetic route is the crucial first step. Our approach involves a two-step sequence commencing with the formation of a key intermediate, 2-chloro-4,6-diphenylpyrimidine, followed by a nucleophilic aromatic substitution with methylhydrazine.

Synthesis of 2-Chloro-4,6-diphenylpyrimidine (Intermediate 2)

The precursor, 4,6-diphenylpyrimidin-2-ol (1), can be synthesized via the condensation of urea with 1,3-diphenylpropane-1,3-dione. The subsequent chlorination of the hydroxyl group is a critical transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion, as it is highly effective for the chlorination of hydroxypyrimidines.[2]

Reaction Scheme:

Caption: Synthesis of the key intermediate.

Experimental Protocol:

-

To a round-bottom flask charged with 4,6-diphenylpyrimidin-2-ol (1) (1.0 eq), add phosphorus oxychloride (POCl₃) (5.0 eq) cautiously under a fume hood.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Slowly and carefully, pour the reaction mixture onto crushed ice with constant stirring to quench the excess POCl₃.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum to yield 2-chloro-4,6-diphenylpyrimidine (2).

Synthesis of this compound (Target Compound 3)

The final step involves a nucleophilic aromatic substitution reaction. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, facilitates attack by a nucleophile.[3] Methylhydrazine serves as the nucleophile, displacing the chloride to furnish the target compound.

Reaction Scheme:

Caption: Final synthetic step to the target compound.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-chloro-4,6-diphenylpyrimidine (2) (1.0 eq) in ethanol.

-

To this solution, add methylhydrazine (1.2 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 8-12 hours, with reaction progress monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound (3).

Comprehensive Structure Elucidation Workflow

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure. The workflow is designed to provide orthogonal data points, each validating the others.

Caption: Integrated analytical workflow.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition of the synthesized compound. Fragmentation patterns offer valuable clues about the compound's structure.[4] Aromatic heterocycles like pyrimidines are known to be relatively stable, often resulting in a prominent molecular ion peak.[5]

Experimental Protocol:

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infused directly into the ion source.

Expected Data and Interpretation:

| Ion | Calculated m/z (C₁₇H₁₆N₄) | Observed m/z | Interpretation |

| [M+H]⁺ | 277.1448 | ~277.1450 | Confirms the molecular weight of the target compound. |

| [M]⁺ | 276.1370 | ~276.1372 | Molecular ion peak. |

Fragmentation Analysis: The fragmentation of N-heterocycles in mass spectrometry is often initiated at the heteroatoms.[6] Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules or radicals from substituents, followed by cleavage of the pyrimidine ring itself.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] The presence of characteristic absorption bands for the N-H bonds of the hydrazine moiety and the C=N and C=C bonds of the pyrimidine and phenyl rings will provide strong evidence for the successful synthesis.

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR).

-

Instrumentation: FTIR Spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Expected Data and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 3400 | Medium | N-H stretching | Characteristic of the N-H bond in the hydrazine group.[8] |

| 3050 - 3100 | Medium-Weak | Aromatic C-H stretching | Phenyl and pyrimidine C-H bonds. |

| 2920 - 2980 | Weak | Aliphatic C-H stretching | Methyl group C-H bonds. |

| 1550 - 1600 | Strong | C=N and C=C stretching | Vibrations of the pyrimidine and phenyl rings.[9] |

| 1400 - 1500 | Medium-Strong | Aromatic ring skeletal vibrations | Characteristic of the diphenylpyrimidine core. |

| 1200 - 1350 | Medium | C-N stretching | Stretching vibrations of the bond between the pyrimidine ring and the hydrazine nitrogen.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution.[10] A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the atoms within the molecule.

Experimental Protocol:

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: Approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent.

2.3.1. ¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.40 | Multiplet | 4H | ortho-H of Phenyl rings | Deshielded due to proximity to the pyrimidine ring. |

| ~7.50 | Multiplet | 6H | meta-, para-H of Phenyl rings | Typical aromatic proton region. |

| ~7.20 | Singlet | 1H | Pyrimidine C5-H | Singlet in the aromatic region, characteristic of a proton at the 5-position of a 2,4,6-trisubstituted pyrimidine. |

| ~4.50 | Broad Singlet | 1H | N-H | Exchangeable proton, chemical shift can vary. |

| ~3.10 | Singlet | 3H | N-CH₃ | Singlet in the aliphatic region, deshielded by the adjacent nitrogen. |

2.3.2. ¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | Pyrimidine C4, C6 | Carbons attached to the phenyl groups.[7] |

| ~163.0 | Pyrimidine C2 | Carbon attached to the methylhydrazino group. |

| ~137.0 | Phenyl C1 (ipso) | Quaternary carbons of the phenyl rings attached to the pyrimidine. |

| ~130.0 | Phenyl C4 (para) | |

| ~129.0 | Phenyl C2, C6 (ortho) | |

| ~128.5 | Phenyl C3, C5 (meta) | |

| ~108.0 | Pyrimidine C5 | Shielded carbon of the pyrimidine ring. |

| ~35.0 | N-CH₃ | Aliphatic carbon of the methyl group. |

2.3.3. 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, primarily through two and three bonds.[11] In our target molecule, COSY is expected to show correlations between the ortho, meta, and para protons of the phenyl rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It will be instrumental in definitively assigning the protonated carbons. For instance, the signal at δ ~7.20 in the ¹H NMR will correlate with the carbon signal at δ ~108.0 in the ¹³C NMR, confirming the C5-H assignment.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two and three bonds, which is crucial for piecing together the molecular skeleton.[12] Key expected correlations include:

-

The N-CH₃ protons (δ ~3.10) to the pyrimidine C2 (δ ~163.0).

-

The pyrimidine C5-H proton (δ ~7.20) to pyrimidine C4 and C6 (δ ~165.0).

-

The ortho-protons of the phenyl rings (δ ~8.40) to pyrimidine C4 and C6 (δ ~165.0) and to other carbons within the phenyl ring.

-

Conclusion

The structural integrity of a novel compound is the bedrock upon which its potential applications are built. The systematic and logical application of the synthetic and analytical methodologies detailed in this guide will enable researchers to confidently synthesize and unequivocally elucidate the structure of this compound. The convergence of data from mass spectrometry, FTIR, and a suite of NMR experiments provides a self-validating framework, ensuring the highest degree of scientific rigor. This comprehensive approach not only confirms the identity of the target molecule but also provides a template for the characterization of other novel pyrimidine derivatives, thereby accelerating research and development in medicinal chemistry.

References

-

Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. TSI Journals. Available at: [Link]

-

Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. Available at: [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Center for Biotechnology Information. Available at: [Link]

-

DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel. Organometallics. Available at: [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. ABJAR. Available at: [Link]

-

Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. ResearchGate. Available at: [Link]

-

Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate. Available at: [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available at: [Link]

-

The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate. Available at: [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). National Center for Biotechnology Information. Available at: [Link]

-

Theoretical NMR correlations based Structure Discussion. National Center for Biotechnology Information. Available at: [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]

-

FTIR spectrum for Pyridine. ResearchGate. Available at: [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available at: [Link]

-

DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI. Available at: [Link]

-

Nucleophilic Substitution Reactions. Available at: [Link]

-

FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available at: [Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico da Universidade de Aveiro. Available at: [Link]

- Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. Google Patents.

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. Available at: [Link]

-

NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. National Center for Biotechnology Information. Available at: [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect. Available at: [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]

-

Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. ResearchGate. Available at: [Link]

-

Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available at: [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available at: [Link]

-

Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Available at: [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: [Link]

-

Incorporation of 4J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon. Semantic Scholar. Available at: [Link]

-

Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. Available at: [Link]

-

1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.. ResearchGate. Available at: [Link]

-

common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

-

1 H-and 19 F-NMR chemical shifts (δ/ppm), signal multiplicities and H-H coupling constants (J/Hz).. ResearchGate. Available at: [Link]

Sources

- 1. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 6. youtube.com [youtube.com]

- 7. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel heterocyclic compound, 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine. In the absence of direct experimental spectra, this document synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in the analysis of structurally analogous compounds, including 4,6-diphenylpyrimidine and N-substituted hydrazines. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this molecule and its derivatives. Detailed experimental protocols for acquiring such data are also presented, ensuring a self-validating system for future experimental work.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrimidine core in a wide range of biologically active molecules.[1][2] The precise elucidation of its molecular structure is paramount for understanding its structure-activity relationships (SAR) and for the development of potential therapeutic agents. Spectroscopic techniques are the cornerstone of such structural determination. This guide provides a detailed, predictive analysis of its spectroscopic signature.

The molecular structure, illustrated below, consists of a central pyrimidine ring substituted at the 2-position with a 1-methylhydrazino group and at the 4- and 6-positions with phenyl groups. This unique combination of functionalities is expected to produce a distinct set of signals in various spectroscopic analyses.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to show distinct signals for the aromatic protons, the pyrimidine proton, the NH proton of the hydrazine moiety, and the methyl protons.

Recommended Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons, such as those on the NH group, allowing for their observation.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR should be used.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.40 | s | 1H | H-5 (pyrimidine) | The proton at the 5-position of the pyrimidine ring is expected to be a singlet and significantly downfield due to the anisotropic effect of the adjacent phenyl rings and the electron-withdrawing nature of the pyrimidine nitrogens. In similar 4,6-diphenylpyrimidine derivatives, this proton appears in the δ 8.3-8.5 ppm region.[3] |

| ~8.35 | m | 4H | ortho-H (phenyl) | The ortho protons of the two phenyl groups are expected to be the most downfield of the aromatic signals due to their proximity to the electron-withdrawing pyrimidine ring. |

| ~7.60 | m | 6H | meta/para-H (phenyl) | The meta and para protons of the phenyl groups are expected to resonate in this region, likely as a complex multiplet. |

| ~7.10 | br s | 1H | NH | The NH proton of the hydrazine group is expected to be a broad singlet. Its chemical shift can be highly variable depending on solvent, concentration, and temperature. In DMSO-d₆, it is anticipated to be in this downfield region due to hydrogen bonding with the solvent. |

| ~3.10 | s | 3H | N-CH₃ | The methyl protons attached to the nitrogen of the hydrazine moiety are expected to appear as a singlet. The chemical shift is influenced by the adjacent nitrogen atom. In 1-methyl-1-phenylhydrazine, the N-methyl signal appears around δ 2.98-3.06 ppm.[4][5] |

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR provides information on the carbon framework of a molecule. The predicted ¹³C NMR spectrum will distinguish between the quaternary and protonated carbons of the pyrimidine and phenyl rings, as well as the methyl carbon.

Recommended Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR pulse sequence should be used to obtain a spectrum with singlets for each unique carbon.

-

Referencing: The chemical shifts should be referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~173.0 | C-2 (pyrimidine) | The carbon at the 2-position, bonded to the electron-donating hydrazine group, is expected to be significantly downfield. In similar 2-substituted pyrimidines, this carbon can appear in the δ 172-174 ppm range.[3] |

| ~164.0 | C-4, C-6 (pyrimidine) | These carbons, bonded to the phenyl groups, are also expected to be downfield. In related 4,6-diphenylpyrimidine structures, these carbons are observed around δ 162-164 ppm.[3] |

| ~137.0 | C-ipso (phenyl) | The ipso-carbons of the phenyl rings, attached to the pyrimidine ring. |

| ~131.5 | C-para (phenyl) | The para-carbons of the phenyl rings. |

| ~129.5 | C-meta (phenyl) | The meta-carbons of the phenyl rings. |

| ~128.0 | C-ortho (phenyl) | The ortho-carbons of the phenyl rings. |

| ~109.0 | C-5 (pyrimidine) | The protonated carbon of the pyrimidine ring is expected to be the most upfield of the ring carbons. In similar structures, this carbon appears around δ 108-110 ppm.[3] |

| ~35.0 | N-CH₃ | The methyl carbon attached to the nitrogen is predicted to be in this region, consistent with N-methyl groups in similar environments.[4] |

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Recommended Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| ~3300 | N-H stretch | Hydrazine | A medium to weak absorption is expected for the N-H bond of the secondary amine in the hydrazine moiety. The gas-phase IR spectrum of methylhydrazine shows N-H stretching vibrations in the 3182 cm⁻¹ region.[6] |

| 3100-3000 | C-H stretch | Aromatic | Characteristic C-H stretching of the sp² hybridized carbons of the phenyl and pyrimidine rings. |

| 2950-2850 | C-H stretch | Aliphatic | C-H stretching of the methyl group. |

| ~1600, ~1580, ~1480 | C=C and C=N stretch | Aromatic/Pyrimidine Ring | These absorptions are characteristic of the stretching vibrations within the aromatic rings. |

| ~1450 | C-H bend | Aliphatic | Bending vibration of the methyl group. |

| ~760, ~690 | C-H bend (out-of-plane) | Monosubstituted Phenyl | Strong absorptions characteristic of monosubstituted benzene rings. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Recommended Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is recommended as it is a soft ionization technique suitable for this type of molecule, likely to produce a prominent protonated molecular ion [M+H]⁺.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

Predicted MS Data

-

Molecular Ion: The molecular weight of this compound (C₁₇H₁₆N₄) is 276.14 g/mol . In ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 277.14.

-

Key Fragmentation Pathways: Tandem MS (MS/MS) would likely reveal characteristic fragmentation patterns.

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while predictive, are based on sound chemical principles and comparisons with closely related molecular structures. The outlined experimental protocols offer a clear path for the empirical validation of these predictions. This document serves as a foundational reference for researchers engaged in the synthesis, characterization, and application of this and similar pyrimidine-based compounds.

References

-

Durig, J. R., Harris, W. C., & Wertz, D. W. (n.d.). Infrared and Raman Spectra of Substituted Hydrazines. I. Methylhydrazine. The Journal of Chemical Physics. [Link]

-

Durig, J. R., Harris, W. C., & Wertz, D. W. (1969). Infrared and Raman Spectra of Substituted Hydrazines. I. Methylhydrazine. The Journal of Chemical Physics, 50(4), 1449–1461. [Link]

-

National Center for Biotechnology Information. (n.d.). Methylhydrazine. PubChem. [Link]

-

NIST. (n.d.). Hydrazine, methyl-. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). Methylhydrazine. [Link]

-

SpectraBase. (n.d.). Methylhydrazine. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,6-Diphenylpyrimidine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). N-methyl-N-phenyl-hydrazine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrazine, methyl-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydrazinylpyrimidine. PubChem. [Link]

-

Popova, E. A., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 26(15), 4615. [Link]

-

Dehesa. (n.d.). Discovery and Mechanism of Action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. [Link]

-

Bhardwaj, V., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 252-265. [Link]

Sources

- 1. Hydrazine, methyl- [webbook.nist.gov]

- 2. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1-phenylhydrazine(618-40-6) 13C NMR spectrum [chemicalbook.com]

- 5. N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Research Potential of 2-(1-methylhydrazino)-4,6-diphenylpyrimidine (CAS 413620-13-0)

Introduction: Unveiling the Therapeutic Promise of a Novel Pyrimidine Scaffold

The compound 2-(1-methylhydrazino)-4,6-diphenylpyrimidine, identified by CAS number 413620-13-0, represents a largely unexplored molecule within the esteemed pyrimidine class of heterocyclic compounds. While direct research on this specific chemical entity is not yet prevalent in published literature, its core structure, the 4,6-diphenylpyrimidine scaffold, is the subject of intensive investigation, particularly in the field of neurodegenerative diseases. This guide will, therefore, illuminate the significant research potential of CAS 413620-13-0 by leveraging the wealth of knowledge surrounding its structural analogs. The primary focus of this exploration will be on the compelling evidence that positions 4,6-diphenylpyrimidine derivatives as potent dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two pivotal enzymes implicated in the pathology of Alzheimer's disease.[1][2][3]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the established mechanisms of action, detailed experimental protocols for biological evaluation, and a summary of the existing quantitative data for analogous compounds. By understanding the scientific landscape of the 4,6-diphenylpyrimidine core, researchers can effectively design and execute studies to unlock the therapeutic potential of this compound.

The Scientific Rationale: Targeting Key Pathological Drivers in Alzheimer's Disease

Alzheimer's disease is a complex neurodegenerative disorder characterized by a progressive decline in cognitive function. The multifactorial nature of the disease necessitates the development of therapeutic agents that can modulate multiple pathological pathways.[1][2] The 4,6-diphenylpyrimidine scaffold has emerged as a promising starting point for the design of such multi-target-directed ligands.

Dual Inhibition of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE)

The therapeutic strategy underpinning the investigation of 4,6-diphenylpyrimidine derivatives revolves around the simultaneous inhibition of two key enzymes:

-

Monoamine Oxidase (MAO): These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin and dopamine.[4] Inhibition of MAO, particularly MAO-A, can lead to an increase in the levels of these neurotransmitters, which is beneficial for treating the depressive and anxiety symptoms often associated with Alzheimer's disease.[5] Furthermore, MAO-B is involved in the production of reactive oxygen species (ROS), and its inhibition can confer neuroprotective effects.[1][2]

-

Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory.[1][2][6]

The ability of 4,6-diphenylpyrimidine derivatives to act as dual inhibitors of both MAO and AChE presents a significant advantage in the potential treatment of Alzheimer's disease, addressing both symptomatic and neuroprotective aspects of the pathology.[1][2]

Signaling Pathway of Dual MAO and AChE Inhibition

The following diagram illustrates the central role of MAO and AChE in neuronal signaling and how their inhibition by a 4,6-diphenylpyrimidine derivative could exert a therapeutic effect.

Quantitative Data for 4,6-Diphenylpyrimidine Analogs

While specific data for CAS 413620-13-0 is unavailable, research on analogous 4,6-diphenylpyrimidine derivatives provides valuable insights into the potential potency of this compound class. The following table summarizes the reported IC50 values for representative compounds against MAO-A, MAO-B, and AChE.

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| VB1 | MAO-A | 18.34 ± 0.38 | [1][2] |

| BuChE | 666 ± 30 | [1][2] | |

| AChE | 30.46 ± 0.23 | [1][2] | |

| VB8 | MAO-A | 1010 ± 70.42 | [1][2] |

| AChE | 9.54 ± 0.07 | [1][2] |

Note: BuChE (Butyrylcholinesterase) is another cholinesterase that is also a target for some inhibitors.

These nanomolar potencies highlight the significant potential of the 4,6-diphenylpyrimidine scaffold in designing highly effective enzyme inhibitors.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound as a dual MAO and AChE inhibitor, established and validated in vitro assays are essential. The following sections provide detailed, step-by-step protocols for these key experiments.

Experimental Workflow Overview

The general workflow for evaluating a novel compound like CAS 413620-13-0 is as follows:

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for determining MAO-A and MAO-B inhibition.[5][7][8][9]

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is proportional to MAO activity, and a decrease in this rate in the presence of the test compound indicates inhibition.[5]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Substrate (e.g., p-Tyramine for both MAO-A and MAO-B, or specific substrates like Kynuramine for MAO-A and Benzylamine for MAO-B)[4][7]

-

Amplex® Red (or similar fluorogenic probe)

-

Horseradish Peroxidase (HRP)

-

Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

Test compound (CAS 413620-13-0) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer.

-

Prepare a working solution of the substrate in MAO Assay Buffer.

-

Prepare a detection reagent by mixing the fluorogenic probe and HRP in MAO Assay Buffer.

-

Prepare serial dilutions of the test compound and positive controls in MAO Assay Buffer. Ensure the final solvent concentration in the assay is low (e.g., <1% DMSO) to avoid interference.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a specific volume of the test compound dilution.

-

Positive Control Wells: Add the same volume of the positive control dilution.

-

Negative Control (No Inhibitor) Wells: Add the same volume of MAO Assay Buffer (with the same solvent concentration as the test wells).

-

Blank Wells: Add the same volume of MAO Assay Buffer.

-

-

Enzyme Addition and Pre-incubation:

-

Add the MAO-A or MAO-B enzyme solution to all wells except the blank wells.

-

Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add the substrate and detection reagent mixture to all wells to initiate the reaction.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity (e.g., excitation ~530-560 nm, emission ~580-590 nm) kinetically over a set period (e.g., 30 minutes) with readings taken at regular intervals (e.g., every minute).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] * 100

-

Plot the % inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric - Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring AChE activity.[6][10][11][12]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation, measured by absorbance at 412 nm, is directly proportional to AChE activity.[10][12]

Materials:

-

Acetylcholinesterase (e.g., from electric eel or human recombinant)

-

Assay Buffer (e.g., phosphate buffer, pH 8.0)

-

Acetylthiocholine iodide (ATChI) as the substrate

-

5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Positive control inhibitor (e.g., Donepezil or Galantamine)

-

Test compound (CAS 413620-13-0) dissolved in a suitable solvent (e.g., DMSO)

-

96-well clear microplates

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of AChE in Assay Buffer.

-

Prepare a working solution of ATChI in Assay Buffer.

-

Prepare a working solution of DTNB in Assay Buffer.

-

Prepare serial dilutions of the test compound and positive control in Assay Buffer. Ensure the final solvent concentration in the assay is low.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a specific volume of the test compound dilution.

-

Positive Control Wells: Add the same volume of the positive control dilution.

-

Negative Control (No Inhibitor) Wells: Add the same volume of Assay Buffer (with solvent).

-

Blank Wells: Add the same volume of Assay Buffer.

-

-

Enzyme and DTNB Addition:

-

Add the DTNB solution to all wells.

-

Add the AChE solution to all wells except the blank wells.

-

Incubate the plate at room temperature or 37°C for a short period (e.g., 10-15 minutes).

-

-

Reaction Initiation and Measurement:

-

Add the ATChI solution to all wells to start the reaction.

-

Immediately place the plate in a microplate reader.

-

Measure the absorbance at 412 nm kinetically over a set period (e.g., 10-15 minutes) with readings taken at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound as described in the MAO assay protocol.

-

Determine the IC50 value by plotting the % inhibition against the logarithm of the test compound concentration.

-

Neuroprotective Potential and Future Directions

Beyond enzyme inhibition, the 4,6-diphenylpyrimidine scaffold has also been associated with neuroprotective properties.[1][2][13][14][15][16][17] Therefore, a comprehensive evaluation of this compound should include assays to assess its ability to protect neurons from various insults. Key future research directions would involve:

-

Neurotoxicity and Cell Viability Assays: Initial studies using cell lines such as SH-SY5Y to determine the compound's intrinsic toxicity and its protective effects against neurotoxins like H₂O₂ or 6-hydroxydopamine (6-OHDA).[1][2]

-

In Vivo Efficacy Studies: Following promising in vitro results, evaluation in animal models of Alzheimer's disease would be the next logical step to assess cognitive improvement and neuroprotective effects in a more complex biological system.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs of this compound to understand how modifications to the chemical structure impact potency and selectivity.

Conclusion

While this compound (CAS 413620-13-0) remains a compound with a nascent research profile, its structural relationship to a class of potent dual MAO and AChE inhibitors provides a strong rationale for its investigation as a potential therapeutic agent for Alzheimer's disease. The technical guidance and experimental protocols outlined in this document offer a robust framework for initiating a comprehensive research program to elucidate the biological activities and therapeutic potential of this promising molecule. The exploration of this and related pyrimidine derivatives could pave the way for the development of novel, multi-target therapies for complex neurodegenerative disorders.

References

-

Kumar, B., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 252-265. [Link]

-

Kumar, B., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. PubMed, 30296051. [Link]

-

National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

-

Aswin, K., et al. (2013). Synthesis of various 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives. ResearchGate. [Link]

-

[Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia]. PubMed. [Link]

-

Jin, Y., et al. (2018). Acetylcholinesterase Inhibition Assay. Bio-protocol, 8(10), e2837. [Link]

-

Neuroprotective action of new pyrimidine derivatives on rat spinal cord injury. Kazan Federal University. [Link]

-

Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. National Center for Biotechnology Information. [Link]

-

Kumar, B., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

-

Assay for screening of acetylcholinesterase inhibitors. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed, 38427248. [Link]

-

Kumar, B., et al. (2019). 4,6-diphenylpyrimidine derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

-

Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

-

Manzoor, S., et al. (2023). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. PubMed Central. [Link]

-

Monoamine Oxidase Assay Kit. Bio-Techne. [Link]

-

[Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia]. ResearchGate. [Link]

-

Salerno, A., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

-

New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. National Center for Biotechnology Information. [Link]

-

Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. evotec.com [evotec.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. resources.bio-techne.com [resources.bio-techne.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. [Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kazan state Federal University E-Archive :: Neuroprotective action of new pyrimidine derivatives on rat spinal cord injury [dspace.kpfu.ru]

- 15. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Legacy of a Heterocycle

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine.[1][2] This fundamental role in the chemistry of living systems has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry. Its inherent drug-like properties, synthetic tractability, and ability to form key interactions with a multitude of biological targets have led to the development of a vast and ever-expanding arsenal of therapeutic agents.[3][4] This guide, intended for the discerning drug development professional, moves beyond a mere cataloging of activities. It aims to provide a deeper understanding of the causality behind the design and evaluation of pyrimidine derivatives, grounded in field-proven insights and robust experimental validation.

I. The Architectural Versatility of the Pyrimidine Core

The remarkable therapeutic versatility of pyrimidine derivatives stems from the chemical nature of the ring system itself. The nitrogen atoms act as hydrogen bond acceptors, while the carbon atoms can be readily functionalized with a wide array of substituents. This allows for the precise tuning of a molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with a specific biological target. The position and nature of these substituents profoundly influence the resulting biological activity, a central theme in the structure-activity relationship (SAR) studies of this compound class.[1]

II. Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidine derivatives are at the forefront of modern oncology, with numerous approved drugs and a robust pipeline of clinical candidates.[5][6] Their anticancer effects are primarily achieved through the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells, most notably protein kinases.[5][7]

A. Mechanism of Action: Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell growth, differentiation, and survival. Their aberrant activity is a hallmark of many cancers. Pyrimidine derivatives have been extensively developed as ATP-competitive kinase inhibitors, where the pyrimidine scaffold mimics the adenine ring of ATP, binding to the hinge region of the kinase's active site.[8]

One of the most successfully targeted kinase families is the Epidermal Growth Factor Receptor (EGFR) family. Overexpression or mutation of EGFR is a key driver in several cancers, including non-small cell lung cancer.[9] Pyrimidine-based EGFR inhibitors, such as gefitinib and erlotinib, are designed to block the ATP-binding site, thereby preventing the downstream signaling cascade that leads to cell proliferation and survival.[10]

B. Quantitative Comparison of Anticancer Activity

The efficacy of pyrimidine derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity of representative pyrimidine derivatives.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 13 | Pyrimidine-based Aurora Kinase Inhibitor | SCLC | < 0.2 | [11][12] |

| 5e | Pyrrolo[2,3-d]pyrimidine | MCF-7 (Breast) | 29 | [13] |

| 5h | Pyrrolo[2,3-d]pyrimidine | A549 (Lung) | 35 | [13] |

| 5k | Pyrrolo[2,3-d]pyrimidine | HeLa (Cervical) | 32 | [13] |

| 5l | Pyrrolo[2,3-d]pyrimidine | HepG2 (Liver) | 38 | [13] |

| 4b | Pyrimidine with Aryl Urea | SW480 (Colon) | 11.08 | [13] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[14]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

III. Antimicrobial Activity: Combating Infectious Diseases

The pyrimidine scaffold is a key component in many antimicrobial agents, targeting essential metabolic pathways in bacteria, fungi, and protozoa.[3][16]

A. Mechanism of Action: Dihydrofolate Reductase Inhibition

A primary target for pyrimidine-based antimicrobials is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis.[16] Trimethoprim, a well-known antibacterial, and pyrimethamine, an antimalarial, both feature a diaminopyrimidine core that selectively inhibits bacterial and protozoal DHFR, respectively, over the human enzyme.[16]

B. Quantitative Comparison of Antimicrobial Activity

The antimicrobial potency of pyrimidine derivatives is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indolyl-pyrimidine derivatives | S. aureus | Potent | [16] |

| Indolyl-pyrimidine derivatives | B. cereus | Potent | [16] |

| Indolyl-pyrimidine derivatives | E. coli | Potent | [16] |

| Tetrahydro pyrimidines | E. coli | High in vitro activity | [16] |

| Tetrahydro pyrimidines | P. aeruginosa | High in vitro activity | [16] |

| Tetrahydro pyrimidines | S. aureus | High in vitro activity | [16] |

C. Experimental Protocol: Disk Diffusion Assay

The disk diffusion method (Kirby-Bauer test) is a widely used qualitative method to assess the antimicrobial susceptibility of a compound.[17][18][19]

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk.[17]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.[20][21]

-

Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the microbial suspension using a sterile cotton swab to create a bacterial lawn.[18][20]

-

Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the pyrimidine derivative onto the agar surface. Ensure firm contact with the agar.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[22][23][24]

A. Mechanism of Action: COX Inhibition and NF-κB Pathway Modulation

A major mechanism of action for anti-inflammatory pyrimidines is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[22][23] Additionally, some pyrimidine derivatives can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[1][25]

B. Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory activity of pyrimidine derivatives is often evaluated by their ability to inhibit COX enzymes, with IC50 values indicating their potency.

| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3b | COX-2 | 0.20 | - | [26] |

| 5b | COX-2 | 0.18 | - | [26] |

| 5d | COX-2 | 0.16 | - | [26] |

| 22b | COX-2 | - | 4.99 | [27] |